1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structural features, which include a pyrrolidinone ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 2,5-dioxopyrrolidinone moiety. This can be achieved through the cyclization of ethyl acetoacetate with ammonia or primary amines under acidic conditions.
Attachment of the Piperidine Ring: The next step involves the nucleophilic substitution reaction where the pyrrolidinone intermediate reacts with 4-piperidone in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Final Coupling: The final step is the coupling of the ethyl group to the nitrogen atom of the pyrrolidinone ring, which can be achieved using ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
1-(2,5-Dioxopyrrolidin-3-yl)piperidine-4-carboxamide: Lacks the ethyl group, which may affect its binding affinity and biological activity.
1-(1-Methyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.
Uniqueness: 1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide is unique due to the presence of the ethyl group, which can influence its lipophilicity, binding affinity, and overall biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(1-ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-2-15-10(16)7-9(12(15)18)14-5-3-8(4-6-14)11(13)17/h8-9H,2-7H2,1H3,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQSOAVUYCKQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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